N-(2,5-dimethoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-39-20-12-13-25(40-2)23(16-20)32-27(37)18-41-30-34-22-11-7-6-10-21(22)28-33-24(29(38)35(28)30)17-26(36)31-15-14-19-8-4-3-5-9-19/h3-13,16,24H,14-15,17-18H2,1-2H3,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQAKKNJFPQWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O₄S
The structural representation includes:
- A dimethoxyphenyl group.
- An imidazoquinazoline core.
- A thioacetamide moiety.
Biological Activity Overview
Research into the biological activity of this compound suggests several key areas of interest:
1. Anticancer Activity
Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, imidazoquinazoline derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
2. Antimicrobial Activity
Compounds containing thioacetamide groups have demonstrated antimicrobial effects against a range of pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, inhibition of protein kinases or phosphatases could lead to altered cellular signaling, impacting cell growth and differentiation.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
The proposed mechanisms by which this compound exerts its biological effects include:
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as MAPK/ERK and PI3K/Akt, leading to altered cellular responses.
- Induction of Apoptosis : Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins can lead to programmed cell death in cancer cells.
- Inhibition of Metabolic Enzymes : By targeting specific enzymes involved in metabolism and biosynthesis, the compound could disrupt essential cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Groups
The compound’s uniqueness lies in its hybrid architecture, combining imidazoquinazolinone, thioacetamide, and phenethylamino moieties. Below is a comparative analysis with analogous molecules from the evidence:
Hydrogen Bonding and Crystallography
- The thioacetamide group in the target compound may engage in weaker hydrogen bonds (C=S···H-N) compared to the stronger C=O···H-N interactions in acetamide derivatives (). This could influence solubility and crystal packing .
Bioactivity and Selectivity
- The phenethylamino side chain in the target compound resembles motifs in kinase inhibitors (e.g., EGFR inhibitors), where basic amino groups enhance target binding. This contrasts with flumetsulam’s sulfonamide group, which disrupts plant acetolactate synthase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
